
Gold(1+);tetrabutylazanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold(1+);tetrabutylazanium;dichloride is a chemical compound that consists of a gold ion with a +1 charge, a tetrabutylazanium ion, and two chloride ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gold(1+);tetrabutylazanium;dichloride typically involves the reaction of gold chloride with tetrabutylammonium chloride in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NBu4Cl→[NBu4][AuCl2]
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Gold(1+);tetrabutylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The gold ion can be oxidized to higher oxidation states.
Reduction: The gold ion can be reduced to its metallic form.
Substitution: The chloride ions can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands such as phosphines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state gold compounds.
Reduction: Metallic gold.
Substitution: Gold complexes with different ligands.
Applications De Recherche Scientifique
Gold(1+);tetrabutylazanium;dichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of gold nanoparticles and as a precursor for other gold compounds.
Mécanisme D'action
The mechanism of action of Gold(1+);tetrabutylazanium;dichloride involves its interaction with molecular targets, such as proteins and enzymes. The gold ion can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gold(III) chloride: A compound with gold in the +3 oxidation state, used in similar applications but with different reactivity.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst.
Uniqueness
Gold(1+);tetrabutylazanium;dichloride is unique due to its specific combination of gold and tetrabutylazanium ions, which imparts distinct properties and reactivity compared to other gold compounds
Propriétés
Formule moléculaire |
C16H36AuCl2N |
|---|---|
Poids moléculaire |
510.3 g/mol |
Nom IUPAC |
gold(1+);tetrabutylazanium;dichloride |
InChI |
InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
Clé InChI |
XZONJCOZEGOEDY-UHFFFAOYSA-L |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.[Cl-].[Cl-].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


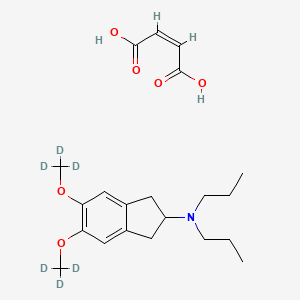
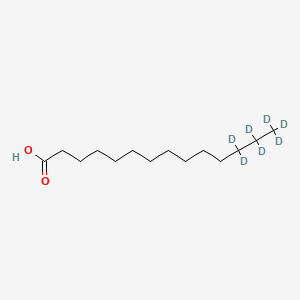
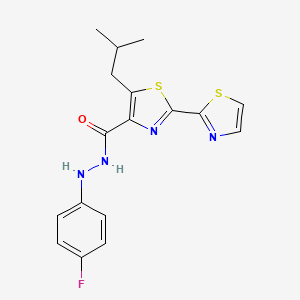
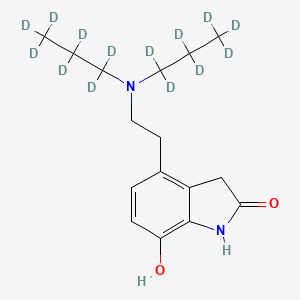


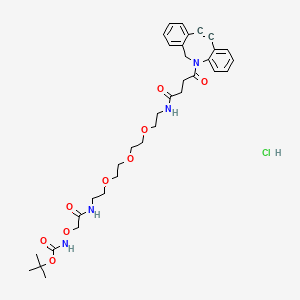
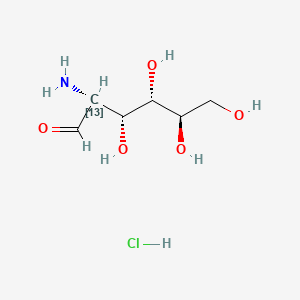
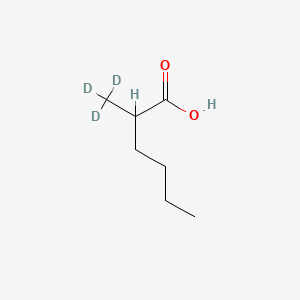
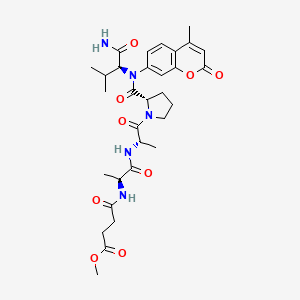
![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
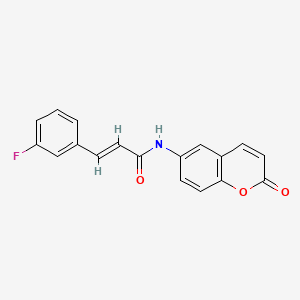
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)

